

Comparative analysis of Vitexin-2"-O-rhamnoside content in different Passiflora species.

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Compound of Interest

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Comparative Analysis of Vitexin-2"-O-rhamnoside Content in Passiflora Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vitexin-2"-O-rhamnoside content across various species of the genus Passiflora, commonly known as passionflower. The genus Passiflora encompasses approximately 500 species, many of which are utilized in traditional medicine and are of interest to the pharmaceutical industry for their potential therapeutic properties.[1][2] Vitexin-2"-O-rhamnoside, a C-glycosyl flavonoid, is a significant phytochemical marker in several Passiflora species and is noted for its potential pharmacological activities, including anxiolytic and sedative effects.[3] This document summarizes quantitative data, details the experimental protocols for analysis, and provides a visual representation of the analytical workflow.

Quantitative Comparison of Vitexin-2"-O-rhamnoside

The concentration of **Vitexin-2"-O-rhamnoside** has been quantified in the leaves of several Passiflora species, revealing significant variation among them. The following table summarizes





the findings from a study that utilized high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) for quantification.

Passiflora Species	Vitexin-2"-O-rhamnoside Content (% of lyophilized aqueous extract)
Passiflora foetida	7.21%
Passiflora setacea	3.66%
Passiflora alata	2.89%

Data from:[1][2][3][4]

As indicated in the table, Passiflora foetida exhibits the highest concentration of **Vitexin-2"-O-rhamnoside** among the tested species, with a content of 7.21% in the lyophilized aqueous extract of its leaves.[1][2][4] Passiflora setacea and Passiflora alata contain notable, albeit lower, concentrations of 3.66% and 2.89%, respectively.[1][2][4] It is important to note that while **Vitexin-2"-O-rhamnoside** was detected in the leaves of P. alata, it was not quantifiable in the pulp and endocarp of the fruit.[2]

Other species such as Passiflora bahiensis, Passiflora coccinea, Passiflora quadrangularis, Passiflora sidifolia, and Passiflora vitifolia have been analyzed for their flavonoid composition, and while various other flavonoid glycosides were identified, quantitative data for **Vitexin-2"-O-rhamnoside** in these species is not as readily available.[5] For instance, **Vitexin-2"-O-rhamnoside** has been characterized as a minor constituent in P. quadrangularis.[5]

Experimental Protocol: Quantification of Vitexin-2"-O-rhamnoside

The following methodology outlines the key steps for the extraction and quantification of **Vitexin-2"-O-rhamnoside** from Passiflora leaf samples, as detailed in the cited literature.

Sample Preparation

Plant Material: Leaves of Passiflora species are collected.



- Infusion: An aqueous infusion is prepared by adding boiling water to the plant material (10% w/v).
- Lyophilization: The resulting infusion is freeze-dried (lyophilized) to obtain a dry extract.
- Storage: The lyophilized extract is stored in amber vials at -20°C until analysis.[1][2]

High-Performance Liquid Chromatography (HPLC) Analysis

- Instrumentation: A liquid chromatograph equipped with a diode-array UV detector (DAD) is used for analysis.[1][2]
- Chromatographic Column: An Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 μm) provides the stationary phase.[1][2]
- Mobile Phase: A gradient elution is performed using a mobile phase composed of ultrapure water (pH = 3.0, acidified with glacial acetic acid) as Solvent A and acetonitrile as Solvent B. [1][3][6]
- Elution Gradient:

o 0-1 min: 5% B

1-2 min: 10% B

2-7 min: 15% B

7-10 min: 15-40% B

10-13 min: 40% B

- 13.01-16 min: 5% B (column re-equilibration)[1][3]
- Flow Rate: The mobile phase is delivered at a flow rate of 1.4 mL/min.[1][2]
- Detection: The UV detector is set to a wavelength of 340 nm for the quantification of Vitexin-2"-O-rhamnoside.[1][2]



Analysis Time: The total analysis time per sample is 16 minutes.[1][2]

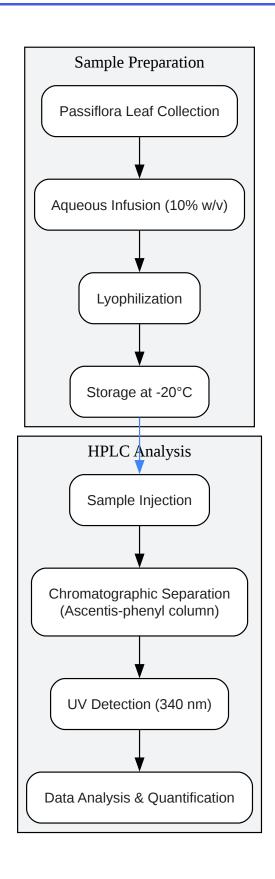
Method Validation

The analytical method was validated according to established guidelines, demonstrating good linearity, precision, accuracy, and robustness. The limits of detection (LOD) and quantification (LOQ) for **Vitexin-2"-O-rhamnoside** were determined to be 100 ng/mL and 200 ng/mL, respectively.[1]

Experimental Workflow

The following diagram illustrates the workflow for the quantification of **Vitexin-2"-O-rhamnoside** in Passiflora species.





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Caption: Workflow for Vitexin-2"-O-rhamnoside Quantification.



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